molecular formula C17H19BrN2O3 B13061319 Ethyl 6-(bromomethyl)-1-cyclopropyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 874593-98-3

Ethyl 6-(bromomethyl)-1-cyclopropyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B13061319
CAS No.: 874593-98-3
M. Wt: 379.2 g/mol
InChI Key: APJYTDRSOQCJPY-UHFFFAOYSA-N
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Description

Ethyl 6-(bromomethyl)-1-cyclopropyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of tetrahydropyrimidines This compound is characterized by its unique structure, which includes a bromomethyl group, a cyclopropyl ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-(bromomethyl)-1-cyclopropyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multiple steps. One common method involves the bromination of a precursor compound using N-bromosuccinimide (NBS) under radical conditions. The reaction is usually initiated by a light source, such as a tungsten bulb, and proceeds via a radical mechanism .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to improve yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(bromomethyl)-1-cyclopropyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Ethyl 6-(bromomethyl)-1-cyclopropyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 6-(bromomethyl)-1-cyclopropyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially altering their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-(bromomethyl)-1-cyclopropyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its combination of a cyclopropyl ring and a tetrahydropyrimidine core. This structure provides distinct chemical properties and reactivity compared to other bromomethyl-containing compounds .

Properties

CAS No.

874593-98-3

Molecular Formula

C17H19BrN2O3

Molecular Weight

379.2 g/mol

IUPAC Name

ethyl 4-(bromomethyl)-3-cyclopropyl-2-oxo-6-phenyl-1,6-dihydropyrimidine-5-carboxylate

InChI

InChI=1S/C17H19BrN2O3/c1-2-23-16(21)14-13(10-18)20(12-8-9-12)17(22)19-15(14)11-6-4-3-5-7-11/h3-7,12,15H,2,8-10H2,1H3,(H,19,22)

InChI Key

APJYTDRSOQCJPY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C(=O)NC1C2=CC=CC=C2)C3CC3)CBr

Origin of Product

United States

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